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Tetraethoxysilane - 78-10-4

Tetraethoxysilane

Catalog Number: EVT-283978
CAS Number: 78-10-4
Molecular Formula: (C2H5O)4Si
C8H20O4Si
Molecular Weight: 208.33 g/mol
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Product Introduction

Description

Tetraethoxysilane (TEOS), also known as tetraethyl orthosilicate, is a colorless liquid with a molecular formula of Si(OC2H5)4. [] It is classified as an alkoxysilane, a family of compounds characterized by a silicon atom bonded to four alkoxy groups. [] TEOS serves as a common precursor in sol-gel processes for producing silicon dioxide (SiO2) materials. [, , , , , , , ] These materials find widespread applications in various fields such as microelectronics, optics, and materials science. [, , , , , , ]

Future Directions
  • Tailored Porosity: Further research could focus on precisely controlling the pore size and morphology of mesoporous silica materials derived from TEOS. [, ] This could lead to improved performance in catalysis, adsorption, and drug delivery applications.
  • Biocompatible Materials: Exploring the biocompatibility of TEOS-derived silica materials could open new avenues in biomedical applications. [] This could involve synthesizing biocompatible scaffolds for tissue engineering or developing nanoparticles for targeted drug delivery.
  • Sustainable Synthesis: Developing sustainable methods for TEOS synthesis, potentially utilizing renewable resources and reducing environmental impact, holds significant promise. []
  • Functionalization: Investigating new functionalization strategies for TEOS-derived materials could expand their applications in sensing, catalysis, and electronics. [, ]
  • Computational Modeling: Utilizing computational modeling techniques to understand the reaction mechanisms and kinetics of TEOS hydrolysis and condensation could lead to optimized synthesis conditions and tailored material properties. []

Ethanol

Relevance: Ethanol is a product of tetraethoxysilane decomposition in various processes, including plasma-enhanced chemical vapor deposition and thermal decomposition. [, ] In these contexts, ethanol formation provides insights into the decomposition mechanisms of tetraethoxysilane. For instance, studies suggest that ethanol originates from the decomposition of silanol groups formed during tetraethoxysilane breakdown.

Ethylene

Relevance: Similar to ethanol, ethylene is a major byproduct observed during the decomposition of tetraethoxysilane in various processes, including thermal decomposition and plasma-enhanced chemical vapor deposition. [, ] Its formation is attributed to the 1,2-elimination reaction occurring during tetraethoxysilane breakdown, where ethylene is released along with a silanol molecule.

(3-Glycidoxypropyl)trimethoxysilane (GPTMS)

Compound Description: GPTMS serves as a precursor in the synthesis of oligomeric sisesquioxane (SSO), which is then modified with tetraethoxysilane to create thin films for packaging applications. In this context, GPTMS provides the epoxy functionality for further reactions, while tetraethoxysilane contributes to the film's inorganic network.

Hexamethyldisilazane (HMDS)

Relevance: HMDS serves as an alternative silicon source for thin film deposition compared to tetraethoxysilane. Although less prone to oxidation, HMDS undergoes significant fragmentation in a plasma environment. This behavior highlights the different decomposition pathways and film formation mechanisms when using alternative silicon sources in plasma-enhanced chemical vapor deposition.

Methyltriethoxysilane (MTES)

Relevance: MTES can be incorporated into sol-gel processes alongside tetraethoxysilane to modify the properties of the resulting silica materials. For example, prehydrolyzed MTES added to a tetraethoxysilane-based sol can result in materials with increased porosity. This demonstrates the ability to tailor material properties by combining different alkoxysilane precursors.

Diethoxysiloxanes

Relevance: Diethoxysiloxanes are identified as key intermediates in the formation of silica films from tetraethoxysilane during atomic oxygen-induced chemical vapor deposition. These intermediates highlight the step-wise nature of tetraethoxysilane conversion to silica, where the ethoxy groups are progressively replaced by siloxane (Si-O-Si) linkages.

Triethoxysiloxanes

Relevance: Triethoxysiloxanes, alongside diethoxysiloxanes, are observed as intermediates in the formation of silica films from tetraethoxysilane during atomic oxygen-induced chemical vapor deposition. The presence of these intermediates supports the understanding of tetraethoxysilane transformation into silica, where the controlled hydrolysis and condensation reactions lead to the formation of Si-O-Si networks.

Dimethyldiethoxysilane (DMES)

Relevance: DMES, when used in conjunction with tetraethoxysilane, can modify the crosslinking density of silica networks in polyimide-silica hybrid materials. By incorporating DMES, the resulting silica network becomes less dense, influencing the overall properties of the hybrid material, such as flexibility and thermal expansion.

Acetic acid

Relevance: Acetic acid is employed as a catalyst in the sol-gel synthesis of hybrid films containing tetraethoxysilane. It promotes the hydrolysis of silane precursors, including tetraethoxysilane, due to its ability to ionize in aqueous solutions. The use of acetic acid highlights the importance of controlling the hydrolysis and condensation reactions in sol-gel processes to achieve desired material properties.

2-(2-Trimethoxysilylethyl)pyridine

Relevance: This compound plays a crucial role in immobilizing rhodium carbonyl complexes onto silica surfaces. Similar to tetraethoxysilane, the trimethoxysilane group in this molecule can undergo hydrolysis and condensation reactions, allowing it to anchor onto the silica surface. This immobilization strategy is used to create heterogeneous catalysts for methanol carbonylation.

Classification
  • Chemical Formula: Si(OC₂H₅)₄
  • IUPAC Name: Tetraethyl silicate
  • CAS Number: 294-93-1
  • Molecular Weight: 208.33 g/mol

Tetraethyl orthosilicate is categorized under organosilicon compounds, which are characterized by silicon atoms bonded to organic groups. Its structure consists of a silicon atom centrally bonded to four ethoxy groups, making it a versatile building block for silica networks.

Synthesis Analysis

The synthesis of tetraethyl orthosilicate can be achieved through several methods. The most common approach involves the reaction of silicon tetrachloride with ethanol, but recent advancements have introduced more environmentally friendly methods.

Traditional Synthesis

  1. Silicon Tetrachloride Method:
    • Silicon tetrachloride reacts with ethanol in the presence of a catalyst (typically a base) to produce tetraethyl orthosilicate and hydrochloric acid as a byproduct.
    • The reaction can be represented as:
      SiCl4+4C2H5OHSi OC2H5 4+4HCl\text{SiCl}_4+4\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Si OC}_2\text{H}_5\text{ }_4+4\text{HCl}

Alternative Synthesis

  1. Direct Synthesis from Silica and Ethanol:
    • A more recent method synthesizes tetraethyl orthosilicate directly from silica and ethanol using a potassium hydroxide catalyst.
    • The process involves:
      • Mixing silica, ethanol, and potassium hydroxide in a stainless steel autoclave.
      • Heating the mixture to 190 °C under nitrogen atmosphere at a pressure of approximately 2.8 MPa for about 20 minutes.
      • The use of dehydrating agents like calcium oxide enhances yield by removing water produced during the reaction .
Molecular Structure Analysis

The molecular structure of tetraethyl orthosilicate features a central silicon atom bonded to four ethoxy groups. Each ethoxy group consists of two carbon atoms, contributing to the compound's organic character.

Structural Characteristics

  • Bond Angles: The Si-O-C bond angles are approximately 109.5°, indicative of a tetrahedral geometry around the silicon atom.
  • Functional Groups: The presence of ethoxy groups provides reactive sites for hydrolysis and condensation, crucial for forming silica networks.

Spectroscopic Data

Fourier-transform infrared spectroscopy (FTIR) can be used to analyze the molecular structure, revealing characteristic absorption bands related to Si-O and C-H bonds.

Chemical Reactions Analysis

Tetraethyl orthosilicate undergoes hydrolysis and condensation reactions when exposed to moisture or water. These reactions are fundamental in forming silica networks.

Key Reactions

  1. Hydrolysis:
    • Tetraethyl orthosilicate reacts with water to produce silanol groups and ethanol:
      Si OC2H5 4+4H2OSi OH 4+4C2H5OH\text{Si OC}_2\text{H}_5\text{ }_4+4\text{H}_2\text{O}\rightarrow \text{Si OH }_4+4\text{C}_2\text{H}_5\text{OH}
  2. Condensation:
    • Silanol groups then condense to form siloxane bonds, leading to the formation of a three-dimensional silica network:
      Si OH 4+Si OH 4Si O Si+2H2O\text{Si OH }_4+\text{Si OH }_4\rightarrow \text{Si O Si}+2\text{H}_2\text{O}

These reactions are typically catalyzed by acids or bases, influencing the rate and extent of polymerization.

Mechanism of Action

The mechanism by which tetraethyl orthosilicate functions involves its transformation into silica through hydrolysis followed by condensation:

  1. Hydrolysis Step:
    • Water molecules attack the ethoxy groups, leading to their cleavage and formation of silanol groups.
  2. Condensation Step:
    • Silanol groups react with each other to form siloxane bonds (Si-O-Si), releasing water molecules in the process.

This dual-step mechanism enables the formation of various silica-based materials with tailored properties depending on reaction conditions such as pH, temperature, and concentration .

Physical and Chemical Properties Analysis

Tetraethyl orthosilicate exhibits several important physical and chemical properties:

PropertyValue
AppearanceColorless liquid
Boiling Point168 °C
Density0.933 g/cm³
SolubilitySoluble in organic solvents; reacts with water
Flash Point45 °C

These properties make tetraethyl orthosilicate suitable for various applications in material science and engineering.

Applications

Tetraethyl orthosilicate has diverse applications across multiple fields:

  1. Sol-Gel Processing: Used extensively as a precursor for producing silica gels, coatings, and thin films.
  2. Ceramics Manufacturing: Acts as an important component in creating high-purity silica ceramics through sol-gel techniques.
  3. Nanotechnology: Utilized in synthesizing nanoparticles and nanostructured materials due to its ability to form uniform silica networks.
  4. Biomedical Applications: Employed in drug delivery systems and bioactive glasses for tissue engineering.
  5. Construction Materials: Functions as a consolidating agent for stone materials due to its excellent adhesion properties and resistance to environmental degradation .
Historical Development and Evolution of TEOS Synthesis

Early Methodologies: From Ebelmen’s Alkoxylation to Dearing-Reid Ethoxylation

The synthesis of tetraethyl orthosilicate (TEOS) began with foundational work by French chemist Jacques-Joseph Ebelmen in the mid-19th century, who pioneered the alkoxylation reaction between silicon tetrachloride (SiCl₄) and alcohols. This approach established the fundamental reaction pathway for orthosilicate esters but faced substantial limitations in yield and purity due to inadequate control over the highly exothermic reaction and HCl byproduct formation. The uncontrolled release of corrosive HCl during synthesis caused equipment degradation and introduced water-sensitive impurities into the product, making early TEOS unsuitable for precision applications [1] [6].

A transformative advancement came in 1928 when A.W. Dearing and E. Emmet Reid at Johns Hopkins University developed an optimized ethoxylation methodology that addressed these critical limitations. Their innovation involved the controlled addition of SiCl₄ to cold anhydrous ethanol (-10°C to 0°C) under rigorously dry conditions, followed by continuous purging of hydrogen chloride (HCl) using a stream of dry air. This precise temperature management and byproduct removal strategy achieved unprecedented 70% yields of high-purity TEOS while minimizing hydrolysis side reactions. The Dearing-Reid protocol represented a quantum leap in production efficiency and established the chemical engineering principles that would dominate industrial TEOS synthesis for decades [6]:

Table 1: Evolution of TEOS Synthesis Methods

Synthesis MethodReaction ConditionsYield (%)Key Innovation
Ebelmen AlkoxylationRoom temperature, no purification<30Initial SiCl₄-ROH reaction discovery
Dearing-Reid EthoxylationControlled cold addition (-10°C), HCl purge70Temperature control and byproduct removal
Modern Catalytic MethodReflux with amine catalysts>95Acid scavengers enabling ambient operation

The Dearing-Reid methodology's significance extended beyond yield improvements. Their systematic approach established the critical relationship between reaction kinetics, temperature control, and byproduct management – principles that would later enable continuous production systems. By demonstrating that TEOS could be produced reliably at scale, their work facilitated its adoption in emerging industrial applications including precision casting binders and stone preservation treatments during the early 20th century [1] [6].

Transition from Chlorosilane-Based Routes to Chlorine-Free Direct Synthesis

While the Dearing-Reid method dominated production for decades, inherent limitations of chlorosilane-based synthesis drove research toward alternative pathways. The persistent challenges included: (1) HCl corrosion requiring specialized expensive reactors, (2) energy-intensive purification needs to remove chloride contaminants, (3) economic penalties from byproduct HCl market fluctuations, and (4) environmental concerns regarding chlorinated waste streams. These factors stimulated investigation into chlorine-free synthetic routes with improved atom economy [4] [7].

Significant progress emerged through catalytic hydrosilane oxidation pathways. One breakthrough methodology employed copper(II) chloride (CuCl₂) with ceramic spheres to enable efficient conversion of hydrosilanes to chlorosilanes as intermediates. The ceramic spheres provided mechanical friction that continuously removed passivating copper chloride deposits from catalyst surfaces, addressing a critical limitation in earlier systems. This innovation achieved near-quantitative Si-H to Si-Cl conversion in under 4 hours using fourfold less solvent than previous methods. The resulting chlorosilanes could then undergo ethanolysis to TEOS without HCl generation:

HSiR₃ + 2CuCl₂ → ClSiR₃ + 2CuCl + HClClSiR₃ + 4EtOH → Si(OEt)₄ + HCl + R₃H

Parallel innovations focused on direct silicon-ethanol reactions using transition metal catalysts. Japanese researchers pioneered systems where platinum complexes facilitated dehydrogenative coupling between silicon metal and ethanol. Though currently limited to bench scale, these approaches demonstrate remarkable atom economy by generating only hydrogen gas as a byproduct:

Si + 4EtOH → Si(OEt)₄ + 2H₂

Table 2: Chlorosilane vs. Direct Synthesis Routes Comparison

ParameterChlorosilane RouteDirect Synthesis Route
ByproductsHCl (corrosive, requires neutralization)H₂ (high-value, easily managed)
Atom Economy42-48%>90%
Reaction ConditionsLow temperature (-10-50°C)Elevated temperature (150-300°C)
Catalyst ComplexitySimple but corrosiveNoble metal catalysts required
Current ScalabilityIndustrial scale (100,000+ tons)Laboratory scale

The economic impact of these chlorine-free technologies is potentially transformative. Analysis indicates that widespread adoption could reduce TEOS production costs by 18-25% through elimination of HCl management infrastructure and reduced waste treatment expenses. Environmental metrics show even more dramatic benefits, with potential reductions in carbon footprint (55-68%) and energy intensity (40-50%) compared to conventional chlorosilane routes [4] [7].

Role of Catalytic Innovations in Industrial Scalability

Catalysis has been the decisive factor in transforming TEOS synthesis from a batch laboratory process to a continuous industrial operation producing over 120,000 tons annually. Three generations of catalytic innovation have progressively addressed scaling challenges while improving efficiency and sustainability [2] [5].

The first-generation catalysts (1930s-1960s) employed amine hydrochlorides that functioned as HCl scavengers during ethanolysis. Triethylamine emerged as particularly effective due to its optimal basicity and solubility profile, increasing reaction rates 8-12 fold while allowing operation at ambient temperatures. Though revolutionary at the time, these catalysts necessitated energy-intensive separation from the product stream and generated stoichiometric amine hydrochloride waste requiring disposal [1].

Second-generation systems (1970s-present) introduced heterogeneous catalysts to overcome these limitations. Acidic zeolites (H-Beta, H-ZSM-5) and basic mesoporous magnesia-alumina composites demonstrated excellent activity in fixed-bed reactors. Their heterogeneous nature enabled continuous operation with automatic catalyst separation and regenerability. Zeolite Beta specifically achieved 98% TEOS yield at 80°C with contact times under 15 minutes – a dramatic improvement over amine-catalyzed batch processes. The implementation of these catalysts reduced production costs by approximately 30% while improving product purity to semiconductor-grade standards [2] [8].

The emerging third-generation catalysts focus on multifunctionality and precision engineering. Notable examples include:

  • Single-atom copper catalysts on nitrogen-doped carbon supports that facilitate both chlorination and ethoxylation steps in a single reactor
  • Enzyme-inspired organocatalysts with tailored hydrophobic pockets that preorganize ethanol molecules for attack on silicon centers
  • Liquid gallium alloys containing dissolved nickel nanoparticles that catalyze direct silicon-ethanol reactions at significantly reduced temperatures (180°C vs. 300°C)

Table 3: Catalytic Innovations Driving Industrial Scalability

Catalyst GenerationRepresentative CatalystsReaction Rate EnhancementKey Scalability Advantage
First (1930s-1960s)Triethylamine, pyridine8-12xAmbient temperature operation
Second (1970s-present)H-Beta zeolite, MgO-Al₂O₃50-80xContinuous operation, regenerability
Third (Emerging)Cu-N-C SACs, Ga-Ni liquid metal150-300xMultistep integration, energy reduction

The scale-up journey from laboratory to industrial production has been guided by catalytic process engineering principles. Pilot-scale testing (100-1000L reactors) identified optimal catalyst particle size distributions to balance reactivity and pressure drop in continuous flow systems. Advanced computational fluid dynamics modeling solved critical heat transfer challenges caused by the highly exothermic ethoxylation reaction. These engineering solutions, combined with high-performance catalysts, enabled modern TEOS production facilities achieving space-time yields exceeding 5 kg·L⁻¹·h⁻¹ with catalyst lifetimes over 5 years [2] [5].

Industrial-academic partnerships have accelerated implementation, exemplified by Topsoe's collaboration framework that integrates fundamental surface science with reactor engineering. Their methodology reduced commercialization timelines for new TEOS catalysts from 8-10 years to under 4 years while ensuring seamless integration with existing production infrastructure. This collaborative model represents the future of catalytic innovation for specialty chemicals [5] [8].

Properties

CAS Number

78-10-4

Product Name

Tetraethyl orthosilicate

IUPAC Name

tetraethyl silicate

Molecular Formula

(C2H5O)4Si
C8H20O4Si

Molecular Weight

208.33 g/mol

InChI

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3

InChI Key

ODNVPCSDFAQNNQ-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)OCC

Solubility

Reacts with water (NIOSH, 2016)
Soluble in ether
Slightly soluble in benzene
Miscible with alcohol
Decomposes in water
Solubility in water: slowly hydrolyzes
Reacts

Synonyms

tetraethoxysilane
tetraethyl orthosilicate
tetraethylorthosilicate

Canonical SMILES

CCO[Si](OCC)(OCC)OCC

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